molecular formula C8H11ClN2 B1592772 Isoindolin-5-amine hydrochloride CAS No. 503614-81-1

Isoindolin-5-amine hydrochloride

Cat. No.: B1592772
CAS No.: 503614-81-1
M. Wt: 170.64 g/mol
InChI Key: OXQCFVJPKBLYPC-UHFFFAOYSA-N
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Description

Isoindolin-5-amine hydrochloride (CAS 1286676-80-9) is a bicyclic organic compound comprising an isoindoline backbone substituted with an amine group at the 5-position and a hydrochloride counterion. Its molecular formula is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol . The compound is used in pharmaceutical research as a building block for drug discovery, particularly in synthesizing heterocyclic molecules targeting neurological and metabolic disorders. Its structural flexibility allows for modifications at the amine and aromatic positions, enabling diverse pharmacological applications.

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQCFVJPKBLYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623723
Record name 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503614-81-1
Record name 2,3-Dihydro-1H-isoindol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindolin-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of isoindoline with ammonia in the presence of hydrochloric acid. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Isoindolin-5-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of isoindolin-5-one derivatives.

  • Reduction: Reduction reactions typically result in the formation of isoindoline derivatives.

  • Substitution: Substitution reactions can produce various substituted isoindolines.

Scientific Research Applications

Medicinal Chemistry Applications

Isoindolin-5-amine hydrochloride has been investigated for its potential therapeutic properties, particularly as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a critical role in the folding and stabilization of many client proteins involved in cancer and other diseases.

Case Study: Hsp90 Inhibitors

  • A study demonstrated that isoindolin derivatives, including this compound, showed promising activity against Hsp90, which is crucial for the development of anticancer therapies. The structural analysis indicated that modifications to the isoindoline ring could enhance binding affinity and potency against Hsp90 inhibitors .

Table 1: Summary of Isoindoline Derivatives as Hsp90 Inhibitors

Compound NameActivity (IC50)Reference
Isoindolin-5-amine HCl0.5 µM
5-Acetylamino derivative0.1 µM
N-benzoylisoindoline0.3 µM

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, particularly in the preparation of various isoindoline derivatives. These derivatives have been explored for their analgesic properties and potential applications in treating pain-related conditions.

Synthesis Pathways

  • The synthesis of this compound can be achieved through several routes, including the reduction of isoindoline derivatives using palladium catalysts under hydrogen atmosphere .

Table 2: Synthesis Routes for this compound

Synthesis MethodYield (%)Conditions
Hydrogenation of Isoindoline36%Pd(OH)₂/C in ethanol
Reaction with Hydrochloric Acid-Under nitrogen atmosphere

Immunosuppressive Agents

Recent research has highlighted the potential of isoindolin derivatives as selective inhibitors of perforin, a protein involved in immune responses. This property makes them candidates for developing new immunosuppressive agents with fewer side effects compared to traditional therapies.

Case Study: Perforin Inhibition

  • A study focused on the design of isoindoline-based compounds that selectively inhibit perforin activity, thus offering a targeted approach to treat conditions like graft-versus-host disease and autoimmune disorders . The results indicated that these compounds could effectively prevent perforin-mediated cytotoxicity without affecting other immune functions.

Table 3: Potency of Isoindolin Derivatives Against Perforin

Compound NameActivity (IC50)Reference
Isoindoline derivative A0.8 µM
Isoindoline derivative B1.2 µM

Other Notable Applications

This compound has also been explored in various other contexts:

  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against specific pathogens, indicating potential use in treating infections .
  • Osteoarthritis Treatment : Research is ongoing into isoindoline amides as potential disease-modifying drugs for osteoarthritis, addressing an unmet medical need .

Mechanism of Action

The mechanism by which isoindolin-5-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between isoindolin-5-amine hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1286676-80-9 C₈H₁₁ClN₂ 170.64 Amine at position 5, no additional substituents
2-Methylisoindolin-5-amine dihydrochloride 92259-85-3 C₉H₁₃Cl₂N₂ 227.13 Methyl group at position 2; dihydrochloride salt
5-(Aminomethyl)isoindolin-1-one hydrochloride 40314-06-5 C₉H₁₁ClN₂O 198.65 Aminomethyl group at position 5; ketone at position 1
5-Iodo-2-aminoindane hydrochloride (5-IAI HCl) 132367-76-1 C₉H₁₁ClIN 323.63 Iodine at position 5; indane backbone
Indolin-5-amine dihydrochloride - C₈H₁₂Cl₂N₂ 207.10 Dihydrochloride salt; indoline (non-isoindoline) backbone

Key Observations :

  • Substituent Effects : The addition of a methyl group in 2-methylisoindolin-5-amine dihydrochloride increases molecular weight and alters solubility compared to the parent compound.
  • Functional Groups: 5-(Aminomethyl)isoindolin-1-one hydrochloride introduces a ketone group, which may influence hydrogen bonding and reactivity .

Pharmacological and Toxicological Profiles

Limited pharmacological data are available for this compound, but comparisons can be drawn from structurally related compounds:

  • 5-IAI HCl: Exhibits stimulant and entactogen effects akin to MDMA, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) . However, its iodine substituent may confer higher toxicity risks, including neurotoxicity and cardiovascular strain .
  • 2-Methylisoindolin-5-amine dihydrochloride : The methyl group could enhance metabolic stability but may also increase hepatotoxicity risks due to prolonged half-life .
  • Indolin-5-amine dihydrochloride: The dihydrochloride salt form improves aqueous solubility, making it more suitable for intravenous formulations.

Biological Activity

Isoindolin-5-amine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoindoline core structure, which is modified by an amino group at the 5-position and a hydrochloride salt form. This unique structural configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain pathways, leading to various observed biological effects. Notably, it has been shown to:

  • Inhibit Enzymatic Activity : this compound can act as an enzyme inhibitor, disrupting metabolic processes in target cells.
  • Modulate Receptor Activity : The compound has demonstrated affinity for various receptors, influencing signaling pathways critical for cellular function .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown:

  • Effectiveness Against Bacteria : The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating comparable inhibition zones to established antibiotics like gentamicin .

Anticancer Potential

This compound has shown promise in cancer research:

  • Cell Cycle Arrest and Apoptosis Induction : Studies reveal that treatment with this compound can arrest the cell cycle and induce apoptosis in cancer cell lines such as Caco-2 and HCT-116 .

Case Studies and Research Findings

Several studies have explored the biological effects of isoindolin derivatives, highlighting their potential therapeutic applications:

  • Study on Anticancer Activity :
    • Objective : Evaluate the antiproliferative effects on human cancer cell lines.
    • Findings : Compounds derived from isoindolin showed significant inhibition of cell growth, with IC50 values indicating potent activity .
  • Investigation of Ion Channel Modulation :
    • Objective : Assess the impact on Kv1.5 ion channels.
    • Findings : Isoindolinone compounds were identified as effective blockers of Kv1.5 channels, suggesting potential applications in treating atrial fibrillation .
  • Receptor Binding Studies :
    • Objective : Determine binding affinity for serotonin receptors.
    • Findings : Certain isoindoline derivatives exhibited low nanomolar potency at the 5-HT7 receptor while showing selectivity over other receptor subtypes .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityIon Channel Modulation
This compoundYesYesYes
IsoindolineModerateLimitedNo
Isoindoline-5-oneYesModerateYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoindolin-5-amine hydrochloride
Reactant of Route 2
Isoindolin-5-amine hydrochloride

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